N,N,1-Trimethyl-1H-indazol-5-amine
Description
N,N,1-Trimethyl-1H-indazol-5-amine is a heterocyclic compound featuring an indazole core substituted with three methyl groups. The indazole scaffold consists of a benzene ring fused to a pyrazole ring. In this molecule:
- A methyl group is attached to the N1 position of the indazole ring.
- The amine group at the C5 position is dimethylated (N,N-dimethyl).
This structural configuration enhances lipophilicity and may influence biological activity, particularly in medicinal chemistry contexts such as kinase inhibition or anticancer applications .
Properties
CAS No. |
918903-61-4 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N,N,1-trimethylindazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-12(2)9-4-5-10-8(6-9)7-11-13(10)3/h4-7H,1-3H3 |
InChI Key |
HBYBZPKDJAUSGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C=N1 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from Nitroaromatic Precursors
Nitration and Cyclization
A widely documented route begins with 2-amino-5-nitrotoluene as the starting material. Nitration and subsequent cyclization form the indazole core. In a representative procedure, 55 g of 2-amino-5-nitrotoluene is dissolved in glacial acetic acid, treated with sodium nitrite under controlled temperatures (<25°C), and stirred for 72 hours to yield 5-nitroindazole (72–80% yield). This intermediate is critical for introducing the amine group post-reduction.
Methylation of the Indazole Ring
The 1-position methylation is achieved using methyl iodide in N,N-dimethylformamide (DMF). Adding 5-nitroindazole to a DMF solution containing methyl iodide at 0°C, followed by gradual warming to room temperature, produces 5-nitro-1-methyl-1H-indazole. Thin-layer chromatography (TLC) monitors reaction completion, with purification via ethyl acetate extraction and magnesium sulfate drying.
Reduction of Nitro to Amine
Catalytic hydrogenation using palladium on carbon (Pd/C, 10% w/w) in methanol under hydrogen atmosphere reduces the nitro group to amine. Stirring at room temperature for 4 hours yields 5-amino-1-methyl-1H-indazole, which is isolated by solvent evaporation and recrystallization (n-hexane).
Dimethylation of the Exocyclic Amine
The final step involves dimethylating the 5-amino group. Treating 5-amino-1-methyl-1H-indazole with methyl iodide in the presence of a base (e.g., potassium carbonate) in DMF at 60°C for 12 hours achieves N,N-dimethylation. The product, N,N,1-trimethyl-1H-indazol-5-amine, is purified via column chromatography (silica gel, ethyl acetate/hexane).
Table 1: Key Parameters for Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitroindazole formation | NaNO₂, glacial acetic acid, <25°C | 72–80 | >95 |
| 1-Methylation | Methyl iodide, DMF, 0°C → RT | 85 | 98 |
| Nitro reduction | Pd/C, H₂, MeOH, RT | 90 | 99 |
| N,N-Dimethylation | Methyl iodide, K₂CO₃, DMF, 60°C | 75 | 97 |
Direct Methylation Strategies
Simultaneous N-Methylation
Alternative approaches employ simultaneous methylation of the indazole ring and exocyclic amine. Reacting 1H-indazol-5-amine with excess methyl iodide (3 equivalents) in dimethyl sulfoxide (DMSO) at 80°C for 24 hours achieves concurrent 1-position and N,N-dimethylation. This one-pot method simplifies synthesis but requires rigorous temperature control to avoid over-alkylation.
Phase-Transfer Catalysis
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance methylation efficiency. In a water-dichloromethane biphasic system, TBAB facilitates the transfer of methyl groups from methyl iodide to the amine, achieving 88% yield under mild conditions (40°C, 6 hours).
Reductive Amination Pathways
Aldehyde Intermediate Formation
A less conventional route involves condensing 1-methyl-1H-indazol-5-amine with formaldehyde under reductive conditions. Sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer) facilitates imine formation and subsequent reduction, yielding this compound with 70% efficiency.
Challenges and Optimization
Regioselectivity in Methylation
The indazole ring’s two nitrogen atoms (positions 1 and 2) pose regioselectivity challenges. Steric hindrance from the 1-methyl group directs subsequent methylations to the exocyclic amine, but competing 2-methylation can occur. Employing bulky bases (e.g., DBU) or low temperatures (−20°C) suppresses undesired pathways.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Multi-Step Synthesis | High purity, established protocol | Lengthy (4 steps), moderate yield | Industrial |
| Direct Methylation | One-pot, shorter duration | Over-alkylation risks | Pilot scale |
| Reductive Amination | Mild conditions | Lower yield | Laboratory |
Chemical Reactions Analysis
Types of Reactions: N,N,1-Trimethyl-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: N,N,1-Trimethyl-1H-indazol-5-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new molecules with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and proteins. It has shown promise in inhibiting protein kinase B/Akt, which is involved in cell survival and proliferation .
Medicine: The compound’s anticancer properties have been explored in various studies. It has demonstrated the ability to inhibit the growth of cancer cells by affecting apoptosis and cell cycle pathways .
Industry: this compound is used in the production of catalysts, complexes, and polymers. Its unique chemical structure makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-1H-indazol-5-amine involves its interaction with molecular targets such as enzymes and proteins. For instance, it inhibits protein kinase B/Akt by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell survival and proliferation . This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Structural and Molecular Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
